molecular formula C9H10N2O B13094269 2-(Aminomethyl)-6-methoxybenzonitrile

2-(Aminomethyl)-6-methoxybenzonitrile

Cat. No.: B13094269
M. Wt: 162.19 g/mol
InChI Key: PFAJVTOHBSUOCV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-methoxybenzonitrile is an organic compound with a benzene ring substituted with an aminomethyl group at the 2-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired aminomethyl compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methoxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-4-methoxybenzonitrile
  • 2-(Aminomethyl)-6-ethoxybenzonitrile
  • 2-(Aminomethyl)-6-methylbenzonitrile

Uniqueness

2-(Aminomethyl)-6-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The methoxy group at the 6-position provides steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(aminomethyl)-6-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5,10H2,1H3

InChI Key

PFAJVTOHBSUOCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#N)CN

Origin of Product

United States

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